Methyl 2-(5-bromothiophen-2-yl)acetate
Overview
Description
Methyl 2-(5-bromothiophen-2-yl)acetate is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(5-bromothiophen-2-yl)acetate can be synthesized through several methods. One common approach involves the bromination of thiophene followed by esterification. The process typically includes the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Esterification: The brominated thiophene is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromothiophen-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like ethanol or toluene.
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether.
Major Products
Substitution: Various substituted thiophenes depending on the nucleophile used.
Coupling: Biaryl compounds or other complex structures.
Reduction: Methyl 2-(5-bromothiophen-2-yl)ethanol.
Scientific Research Applications
Methyl 2-(5-bromothiophen-2-yl)acetate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for bioactive compounds that can be used in biological studies.
Medicine: The compound is involved in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 2-(5-bromothiophen-2-yl)acetate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Methyl 2-(5-bromothiophen-2-yl)acetate can be compared with other similar compounds such as:
Methyl 2-(5-chlorothiophen-2-yl)acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Methyl 2-(5-iodothiophen-2-yl)acetate: Contains an iodine atom, which can affect its coupling reactions and biological activity.
Methyl 2-(5-fluorothiophen-2-yl)acetate: The presence of fluorine can significantly alter the compound’s electronic properties and reactivity.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity .
Biological Activity
Methyl 2-(5-bromothiophen-2-yl)acetate is a thiophene derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: CHBrOS
- Molecular Weight: 235.098 g/mol
- CAS Number: 67137-56-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the ester functional group significantly influences its reactivity and binding affinity. This compound may alter enzyme activity or receptor signaling pathways, leading to various biological responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against different bacterial strains, showing promising results in inhibiting growth. For example, studies have reported that derivatives of thiophene compounds often display significant antibacterial activity, suggesting a similar potential for this compound .
Case Studies and Research Findings
- Antimicrobial Studies : A study assessed the antimicrobial efficacy of several thiophene derivatives, including this compound, against various pathogens. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent .
- Synthesis and Biological Evaluation : Research involving the synthesis of thiophene derivatives has highlighted the importance of structural modifications in enhancing biological activity. This compound serves as a precursor for synthesizing more complex bioactive compounds .
- Comparative Studies : Comparative analyses with similar compounds such as methyl 2-(5-chlorothiophen-2-yl)acetate revealed differences in reactivity and biological profiles due to variations in halogen substituents (bromine vs. chlorine). Such studies underline the significance of halogenation in modulating biological activity.
Data Table: Comparison of Thiophene Derivatives
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | CHBrOS | Antimicrobial, Antitumor |
Methyl 2-(5-chlorothiophen-2-yl)acetate | CHClOS | Moderate Antimicrobial |
Methyl 2-(5-fluorothiophen-2-yl)acetate | CHF OS | Low Antimicrobial |
Properties
IUPAC Name |
methyl 2-(5-bromothiophen-2-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)4-5-2-3-6(8)11-5/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYPHZZYKZVXLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67137-56-8 | |
Record name | methyl 2-(5-bromothiophen-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.